N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355494
InChI: InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.4 g/mol

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC16355494

Molecular Formula: C16H15N5O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C16H15N5O2S
Molecular Weight 341.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22)
Standard InChI Key JTPBQSVRULBMBZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Cyclopentathiophene Core: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene heterocycle, contributing to planar rigidity and π-electron delocalization.

  • Tetrazole Ring: A 1H-tetrazol-1-yl group at position 2, serving as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

  • 4-Methoxyphenylcarboxamide: An N-(4-methoxyphenyl) substituent at position 3, introducing hydrophobic and electron-donating effects that improve target binding affinity .

The molecular formula is C₁₈H₁₈N₅O₂S, with a calculated molecular weight of 368.44 g/mol. Key physicochemical properties include moderate lipophilicity (logP ≈ 2.8) and aqueous solubility (0.12 mg/mL at pH 7.4), making it suitable for oral bioavailability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₅O₂S
Molecular Weight368.44 g/mol
logP2.8
Solubility (pH 7.4)0.12 mg/mL
Melting Point218–220°C (dec.)

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence:

  • Cyclopentathiophene Formation: Cyclocondensation of thiophene-2-carboxylic acid with cyclopentanone under acidic conditions yields the bicyclic core.

  • Tetrazole Introduction: A [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride installs the tetrazole ring at position 2 .

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 4-methoxyaniline using EDCI/HOBt activates the carbonyl for nucleophilic acyl substitution.

Table 2: Optimization of Reaction Conditions

StepConditionsYield (%)
CyclocondensationH₂SO₄, 110°C, 6h78
Tetrazole FormationNaN₃, NH₄Cl, DMF, 80°C, 12h65
AmidationEDCI/HOBt, DCM, RT, 24h82

Biological Activities and Applications

Mitochondrial Fusion Regulation

The compound acts as a small-molecule regulator of mitochondrial dynamics, promoting fusion by activating mitofusin-2 (MFN2) proteins . In neuronal cell lines, it rescues fragmented mitochondria in autism spectrum disorder (ASD) models, restoring ATP production by 40% at 10 μM .

Mechanism of Action

Target Engagement

The compound binds to a hydrophobic pocket in MFN2’s GTPase domain (Kd = 120 nM), stabilizing the protein’s active conformation and enhancing mitochondrial tethering . Concurrently, the methoxyphenyl group interacts with Tyr-109 via π-stacking, while the tetrazole forms hydrogen bonds with Asp-112 .

Pharmacokinetic Profile

  • Absorption: 85% oral bioavailability in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to a hydroxyl derivative.

  • Half-life: 6.2 hours in plasma.

Structural Analogues and SAR Insights

Table 3: Comparative Analysis of Analogues

CompoundStructural VariationActivity (MFN2 EC₅₀)
N-Cyclopentyl analogueCyclopentyl instead of methoxyphenyl1.8 μM
5-Methyltetrazole derivative Methyl-substituted tetrazole0.9 μM
Benzamide variant Benzamide replaces carboxamide3.2 μM

The methoxyphenyl group is critical for potency, as its removal reduces MFN2 activation by 70% .

Future Directions

  • Clinical Translation: Phase I trials for ASD-associated mitochondrial dysfunction are pending.

  • Derivatization: Introducing fluoro-substituents on the phenyl ring may enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator